molecular formula C19H18ClNO4S B11413943 N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

Cat. No.: B11413943
M. Wt: 391.9 g/mol
InChI Key: PYGMCPQMABZXLZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a thiophene ring with a sulfone group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorinated Aromatic Ring: The starting material, 3-chloro-4-methylphenol, undergoes nitration followed by reduction to form 3-chloro-4-methylaniline.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2,3-dihydrothiophene with an oxidizing agent to introduce the sulfone group.

    Coupling Reaction: The 3-chloro-4-methylaniline is then coupled with the thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Methoxybenzamide Formation: Finally, the methoxybenzamide moiety is introduced through an amide coupling reaction with 2-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)-2-methoxybenzamide: Lacks the thiophene ring.

    N-(3-Chloro-4-methylphenyl)-N-(2,3-dihydro-3-thiophenyl)-2-methoxybenzamide: Lacks the sulfone group.

    N-(4-Methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide: Lacks the chlorine atom.

Uniqueness

N-(3-Chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide is unique due to the presence of both the chlorinated aromatic ring and the sulfone-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H18ClNO4S/c1-13-7-8-14(11-17(13)20)21(15-9-10-26(23,24)12-15)19(22)16-5-3-4-6-18(16)25-2/h3-11,15H,12H2,1-2H3

InChI Key

PYGMCPQMABZXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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